molecular formula C9H11N3O B15273398 5-Amino-2-propoxypyridine-3-carbonitrile

5-Amino-2-propoxypyridine-3-carbonitrile

Cat. No.: B15273398
M. Wt: 177.20 g/mol
InChI Key: GFMXNVLMIHAHKQ-UHFFFAOYSA-N
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Description

5-Amino-2-propoxypyridine-3-carbonitrile is a chemical compound with the molecular formula C9H11N3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-propoxypyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-propoxypyridine-3-carbonitrile with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-propoxypyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

5-Amino-2-propoxypyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-propoxypyridine-3-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-pyridinecarbonitrile: A similar compound with a different substituent group.

    5-Amino-2-cyanopyridine: Another related compound with a cyanide group.

Uniqueness

5-Amino-2-propoxypyridine-3-carbonitrile is unique due to its specific substituent groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-amino-2-propoxypyridine-3-carbonitrile

InChI

InChI=1S/C9H11N3O/c1-2-3-13-9-7(5-10)4-8(11)6-12-9/h4,6H,2-3,11H2,1H3

InChI Key

GFMXNVLMIHAHKQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=N1)N)C#N

Origin of Product

United States

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